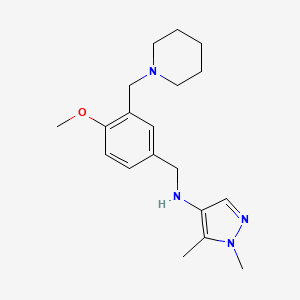

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Description

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1006333-45-4) is a synthetic organic compound with the molecular formula C₁₉H₂₈N₄O and a molecular weight of 328.46 g/mol . The structure features a pyrazole ring substituted with two methyl groups (1,5-dimethyl) and an amine-linked benzyl group. The benzyl moiety is further modified with a methoxy group at the 4-position and a piperidin-1-ylmethyl group at the 3-position. The compound is typically stored at +4°C and is available in 95–97% purity .

Properties

Molecular Formula |

C19H28N4O |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methyl]-1,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C19H28N4O/c1-15-18(13-21-22(15)2)20-12-16-7-8-19(24-3)17(11-16)14-23-9-5-4-6-10-23/h7-8,11,13,20H,4-6,9-10,12,14H2,1-3H3 |

InChI Key |

JZFJRVYYRBCVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)NCC2=CC(=C(C=C2)OC)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route starts with the preparation of the benzyl pyrazole intermediate, followed by the introduction of the piperidinylmethyl group through nucleophilic substitution. The methoxy group is usually introduced via methylation of a hydroxyl precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The piperidinylmethyl group may facilitate binding to receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine can be contextualized against related compounds, as detailed below:

Structural Analogues

Key Observations :

- Substituent Effects :

- The piperidinylmethyl group in the target compound increases molecular weight and lipophilicity compared to methoxymethyl () or N,N-dimethylaniline () analogues. Piperidine’s basicity may enhance solubility in acidic environments, whereas methoxymethyl or trifluoromethyl groups (as in ) could alter electronic profiles or metabolic stability .

- The 1,5-dimethylpyrazole moiety is conserved across analogues, suggesting its role as a pharmacophore or steric stabilizer.

Pharmacological Implications

- Piperidine vs.

- Aromatic Substituents : The 4-methoxy group on the benzyl ring (common in and compounds) may enhance electron-donating effects, influencing π-π stacking or receptor binding. Trifluoromethyl groups () introduce electronegativity and metabolic resistance, contrasting with piperidine’s basicity .

Analytical Data

- NMR and HR-MS : While specific data for the target compound are lacking, analogues in and show characteristic shifts for piperidinylmethyl (δ ~2.5–3.5 ppm in ¹H NMR) and methoxy groups (δ ~3.8 ppm) . HR-MS would confirm molecular ion peaks (e.g., m/z 328.46 for the target compound) .

Biological Activity

N-(4-Methoxy-3-(piperidin-1-ylmethyl)benzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula: C₁₈H₂₃N₃O

- Molecular Weight: 299.39 g/mol

- CAS Number: 90341-15-4

Research indicates that compounds with similar structures can exert various biological effects through different mechanisms:

Structure-Activity Relationship (SAR)

The SAR studies on related pyrazole derivatives reveal that modifications at the benzyl and piperidine positions significantly influence biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and bioavailability |

| Variation in piperidine substitution | Alters receptor binding affinity |

| Dimethylation at pyrazole position | Enhances potency against cancer cell lines |

These modifications suggest that careful tuning of the molecular structure can optimize therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated a series of pyrazole derivatives, including those similar to this compound. Results indicated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compounds reduced mTORC1 activity and increased basal autophagy levels, indicating a dual mechanism of action that may enhance their anticancer efficacy .

Case Study 2: Neuropharmacological Potential

While specific studies on this compound's neuropharmacological effects are sparse, related piperidine derivatives have shown promise in modulating neurotransmitter systems. For instance, compounds with similar piperidine structures have been evaluated for their efficacy in treating anxiety and depression by interacting with serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.